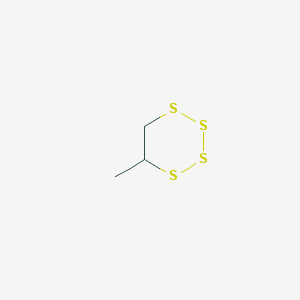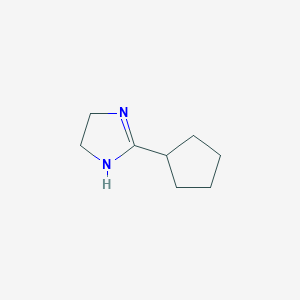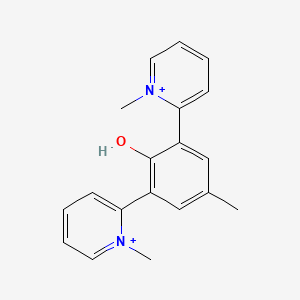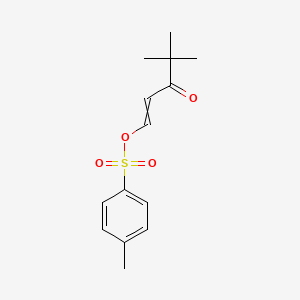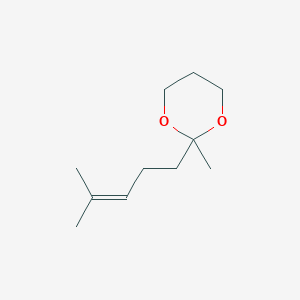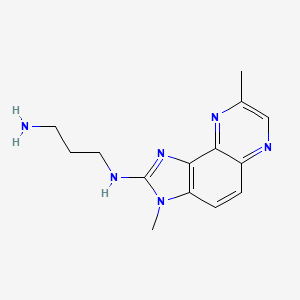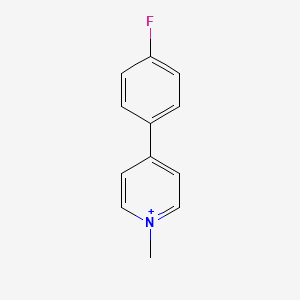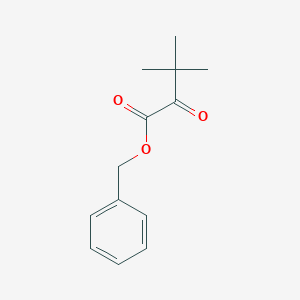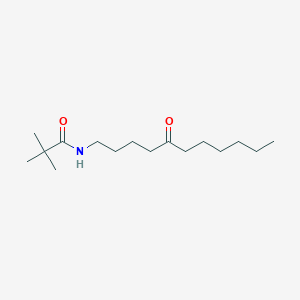
2,2-dimethyl-N-(5-oxoundecyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dimethyl-N-(5-oxoundecyl)propanamide is an organic compound belonging to the class of amides It is characterized by the presence of a propanamide group substituted with a 2,2-dimethyl group and a 5-oxoundecyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-(5-oxoundecyl)propanamide typically involves the reaction of 2,2-dimethylpropanoyl chloride with 5-oxoundecylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems for the addition of reagents and temperature control ensures consistent product quality.
化学反応の分析
Types of Reactions
2,2-dimethyl-N-(5-oxoundecyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
科学的研究の応用
2,2-dimethyl-N-(5-oxoundecyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-dimethyl-N-(5-oxoundecyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
2,2-dimethylpropanamide: Lacks the 5-oxoundecyl chain, making it less hydrophobic.
N-(5-oxoundecyl)propanamide: Lacks the 2,2-dimethyl substitution, affecting its steric properties.
Uniqueness
2,2-dimethyl-N-(5-oxoundecyl)propanamide is unique due to the combination of the 2,2-dimethyl group and the 5-oxoundecyl chain. This structural feature imparts distinct physicochemical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions with other molecules.
特性
CAS番号 |
116437-32-2 |
|---|---|
分子式 |
C16H31NO2 |
分子量 |
269.42 g/mol |
IUPAC名 |
2,2-dimethyl-N-(5-oxoundecyl)propanamide |
InChI |
InChI=1S/C16H31NO2/c1-5-6-7-8-11-14(18)12-9-10-13-17-15(19)16(2,3)4/h5-13H2,1-4H3,(H,17,19) |
InChIキー |
KSTMPCIQXTUOFN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(=O)CCCCNC(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


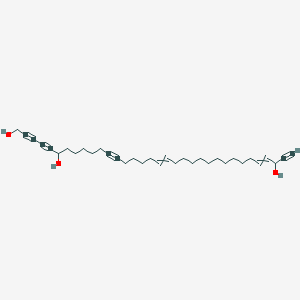

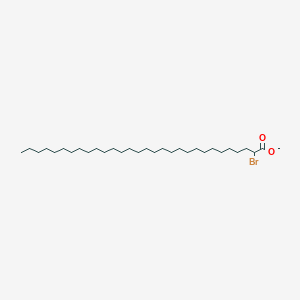
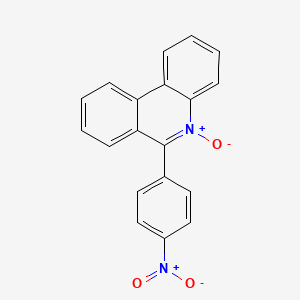
![2-[(4-Hydroxyphenyl)(diphenyl)methyl]phenol](/img/structure/B14312756.png)
